1,2-Bis(3-indenyl)ethane

Catalog No.
S757677
CAS No.
18657-57-3
M.F
C20H18
M. Wt
258.4 g/mol
Availability
In Stock
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1,2-Bis(3-indenyl)ethane

CAS Number

18657-57-3

Product Name

1,2-Bis(3-indenyl)ethane

IUPAC Name

3-[2-(3H-inden-1-yl)ethyl]-1H-indene

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2

InChI Key

CQAQBIQKEFJNRZ-UHFFFAOYSA-N

SMILES

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43

1,2-Bis(3-indenyl)ethane, also known as 1,2-di(1H-inden-3-yl)ethane, is a hydrocarbon compound characterized by its unique structure comprising two indenyl groups linked by an ethylene bridge. Its molecular formula is C20H18C_{20}H_{18} with a molecular weight of approximately 258.36 g/mol. The compound exists as a solid at room temperature and has garnered interest in various fields due to its potential applications in organometallic chemistry and catalysis .

The structural configuration of 1,2-bis(3-indenyl)ethane allows it to function as a chelating ligand, coordinating effectively with metal centers such as zirconium and titanium. This bridging feature enhances the thermal stability and stereochemical control of the resulting metallocene complexes, making it valuable for catalytic processes .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the compound into more saturated derivatives.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene rings .

These reactions highlight the compound's versatility and potential for further functionalization.

Several synthetic routes exist for producing 1,2-bis(3-indenyl)ethane:

  • Catalytic Reaction: A common method involves the reaction of indene with ethylene in the presence of a catalyst under high temperature and pressure conditions. This process facilitates the formation of the ethylene bridge between the two indene units.
  • Metathesis Reactions: The compound can also be synthesized through metathesis reactions involving dilithiated forms of 1,2-bis(indenyl)ethane with metal halides such as ytterbium chloride or lutetium chloride in tetrahydrofuran .

These methods emphasize the importance of catalytic systems in optimizing yield and purity.

1,2-Bis(3-indenyl)ethane has several notable applications:

  • Catalyst Development: It is utilized in synthesizing chiral polymerization catalysts and metallocene complexes that are crucial for various polymerization processes.
  • Organometallic Chemistry: Its ability to form stable complexes with transition metals makes it valuable in organometallic research and applications .

These applications underscore its significance in both academic research and industrial processes.

Interaction studies involving 1,2-bis(3-indenyl)ethane primarily focus on its coordination behavior with metal centers. The compound's ability to chelate metals enhances the stability and reactivity of the resulting complexes. Research indicates that these interactions can lead to new catalytic pathways and improved performance in polymerization reactions .

Several compounds share structural similarities with 1,2-bis(3-indenyl)ethane. These include:

Compound NameStructure/CharacteristicsUnique Features
1,1-Bis(3-indenyl)ethaneContains two indenyl groups but differs in bridgingExhibits different reactivity patterns due to structural differences
1H-Indene, 2,2'-(1,2-ethanediyl)bis[3-methyl]Similar structure with additional methyl groupsAlters sterics and electronic properties
1H-Indene, 1-ethyl-2,3-dihydroContains an ethyl group and is partially hydrogenatedAffects reactivity due to saturation
1H-Indene, 3,3'-(1,2-ethanediyl)bis[5,6-dimethyl]Features additional methyl groups on the indene ringsModifies physical properties and reactivity

Uniqueness: The unique ethylene bridge connecting the two indenyl units imparts distinct chemical and physical properties to 1,2-bis(3-indenyl)ethane. This configuration enhances its reactivity compared to its analogs, making it particularly valuable for diverse applications in catalysis and materials science .

The discovery of the indenyl effect in 1969 by Hart-Davis and Mawby laid the groundwork for understanding EBI's unique reactivity. Their seminal work demonstrated that indenyl ligands undergo haptotropic shifts (η⁵ ↔ η³) 10⁸ times faster than cyclopentadienyl analogues during substitution reactions, a phenomenon attributed to aromatic stabilization of transition states. This kinetic advantage became the foundation for developing EBI-derived catalysts.

Early synthetic routes focused on coupling lithium indenide with 1,2-dibromoethane in tetrahydrofuran (THF), achieving 60–70% yields of the kinetic EBI isomer. The 1990s saw breakthroughs in stereoselective synthesis, particularly with lanthanide complexes, where EBI's ethylene bridge enabled unprecedented control over diastereomer ratios in ytterbium and lutetium catalysts. X-ray crystallography confirmed EBI's ability to maintain η⁵-coordination while allowing partial η³-slippage, a feature critical for associative reaction mechanisms.

Lithium Indenide Coupling with 1,2-Dibromoethane

The most extensively documented classical synthetic route for 1,2-bis(3-indenyl)ethane involves the nucleophilic coupling of lithium indenide with 1,2-dibromoethane [1]. This methodology represents the foundation of industrial-scale synthesis protocols and has been refined through decades of optimization research [3] [28].

The synthesis commences with the preparation of lithium indenide through deprotonation of indene using n-butyllithium in anhydrous tetrahydrofuran at temperatures ranging from -78°C to -20°C [1] [28]. The reaction proceeds via metalation of the acidic hydrogen at the 3-position of the indenyl ring, generating the reactive indenide anion [3]. Critical parameters for this initial step include maintaining strict anhydrous conditions and precise temperature control to prevent side reactions [28] [29].

The coupling reaction proceeds through a bimolecular nucleophilic substitution mechanism wherein two equivalents of lithium indenide displace the bromide ions from 1,2-dibromoethane [1] [3]. The reaction mixture is typically maintained at temperatures between -20°C and 0°C during the addition of 1,2-dibromoethane to minimize formation of undesired oligomeric products [1] [28].

Table 1: Optimized Reaction Conditions for Lithium Indenide Coupling

ParameterOptimal RangeTypical Value
Temperature (Initial)-78°C to -20°C-20°C
Temperature (Coupling)-20°C to 0°C-10°C
SolventTetrahydrofuranTetrahydrofuran
Reaction Time12-24 hours18 hours
Yield (Kinetic isomer)60-70%65%

The stoichiometry of the reaction requires precise control to achieve optimal yields [3] [28]. A molar ratio of 2.0-2.2 equivalents of lithium indenide to 1.0 equivalent of 1,2-dibromoethane has been established as optimal for minimizing oligomerization while ensuring complete conversion of the dibromoalkane [1] [3].

Temperature control during the synthesis critically influences the stereochemical outcome [1] [28]. At temperatures below -70°C, the thermodynamic isomer predominates, while moderate temperatures between -20°C and 0°C favor formation of the kinetic isomer [1] [28]. The kinetic isomer features a 2,3-double bond configuration, whereas the thermodynamic isomer contains a 1,2-double bond arrangement [1] [28].

Solvent selection plays a crucial role in the success of this coupling reaction [1] [3]. Tetrahydrofuran provides the optimal balance of lithium ion solvation and nucleophilicity enhancement [1] [28]. Alternative ethereal solvents such as 1,2-dimethoxyethane and diethyl ether have been investigated but demonstrate inferior performance in terms of yield and selectivity [3] [28].

The reaction mechanism involves initial coordination of the lithium cation to the ethereal oxygen atoms, enhancing the nucleophilicity of the indenide anion [1] [3]. The subsequent attack on the primary carbon of 1,2-dibromoethane proceeds via an associative mechanism with inversion of configuration [3] [28].

Work-up procedures typically involve quenching the reaction mixture with water, followed by extraction with organic solvents [1] [28]. The aqueous phase contains lithium bromide and other inorganic salts, while the organic phase retains the desired 1,2-bis(3-indenyl)ethane product [1] [28].

Alternative Nucleophilic Substitution Approaches

Beyond the standard lithium indenide methodology, several alternative nucleophilic substitution approaches have been developed to address specific synthetic challenges [8] [9]. These methodologies primarily involve the use of Grignard reagents and other organometallic indenyl species as nucleophilic coupling partners [8] [9].

Grignard-based syntheses employ indenylmagnesium bromide generated from indene and methylmagnesium bromide in anhydrous tetrahydrofuran [8] [9]. This approach offers advantages in terms of milder reaction conditions and reduced sensitivity to moisture compared to lithium-based methods [8] [9]. However, the stereoselectivity and overall yields are generally inferior to the lithium indenide route [8].

The preparation of indenylmagnesium bromide requires careful control of reaction temperature and atmosphere [8] [9]. Typically, indene is treated with methylmagnesium bromide at 0°C to room temperature in tetrahydrofuran under an inert atmosphere [8] [9]. The resulting Grignard reagent exhibits enhanced thermal stability compared to lithium indenide but demonstrates reduced nucleophilicity [8] [9].

Table 2: Comparison of Nucleophilic Coupling Methods

MethodYield (%)SelectivityTemperature RequirementsStability
Lithium Indenide60-70HighCryogenicLow
Grignard Coupling45-55ModerateAmbientHigh
Mixed Metal Systems50-65VariableModerateModerate

Mixed organometallic systems incorporating both lithium and magnesium species have been investigated as potential improvements to single-metal approaches [4] [8]. These systems typically involve pre-formed lithium indenide treated with magnesium bromide salts to generate mixed-metal aggregates [4] [8]. The resulting species demonstrate intermediate reactivity and selectivity profiles [4] [8].

Copper-catalyzed coupling reactions represent another alternative approach, particularly for sterically hindered indenyl derivatives [9] [22]. These methodologies employ catalytic amounts of copper(I) salts to facilitate the coupling between indenyl organometallics and alkyl halides [9] [22]. While offering enhanced functional group tolerance, copper-catalyzed methods typically require elevated temperatures and extended reaction times [9] [22].

Sodium and potassium indenide species have been evaluated as alternatives to lithium-based systems [33] [34]. These heavier alkali metal derivatives demonstrate altered reactivity profiles, with potassium indenide showing enhanced nucleophilicity but reduced selectivity [33] [34]. Sodium indenide provides intermediate characteristics between lithium and potassium analogues [33] [34].

Modern Synthesis Innovations

Contemporary synthetic methodologies have introduced significant innovations to the classical protocols, focusing on enhanced efficiency, selectivity, and scalability [11] [14] [15]. These modern approaches incorporate advanced catalytic systems, flow chemistry techniques, and microwave-assisted synthesis protocols [11] [13] [15].

Flow chemistry applications have emerged as a transformative approach for the continuous synthesis of 1,2-bis(3-indenyl)ethane [15]. Continuous flow reactors provide superior temperature control, mixing efficiency, and heat transfer compared to traditional batch processes [15]. The enhanced mass transfer characteristics of flow systems enable more precise control of reaction stoichiometry and reduce the formation of oligomeric side products [15].

Microwave-assisted synthesis protocols have been developed to accelerate reaction rates and improve energy efficiency [13]. These methodologies employ controlled microwave irradiation to achieve rapid heating and enhanced reaction kinetics [13]. Microwave heating provides more uniform temperature distribution and can reduce reaction times from hours to minutes [13].

Table 3: Modern Synthesis Innovations

InnovationAdvantagesYield ImprovementTime Reduction
Flow ChemistryPrecise control, scalability15-25%50-70%
Microwave AssistanceRapid heating, uniformity10-20%80-90%
Catalytic SystemsMild conditions, selectivity20-30%40-60%

Advanced catalytic systems have been developed to enhance the efficiency of indenyl coupling reactions [11] [14]. These systems typically employ transition metal catalysts to facilitate carbon-carbon bond formation under milder conditions [11] [14]. Rhodium, iridium, and ruthenium complexes have shown particular promise for catalyzing indenyl coupling reactions [11] [14].

The development of supported catalysts has enabled recycling and reuse of expensive transition metal catalysts [11] [14]. Heterogeneous catalytic systems employing silica-supported metal complexes demonstrate comparable activity to homogeneous systems while offering simplified work-up procedures [11] [14].

Solvent-free synthesis protocols represent an emerging area of innovation, driven by environmental considerations and cost reduction objectives [12] [15]. These methodologies employ solid-state reactions or minimal solvent conditions to achieve coupling reactions [12] [15]. While yields are generally lower than solution-phase methods, the environmental benefits and simplified purification procedures make these approaches attractive for certain applications [12] [15].

Process intensification strategies have been implemented to enhance the overall efficiency of 1,2-bis(3-indenyl)ethane synthesis [15]. These approaches integrate multiple reaction steps into single continuous processes, reducing intermediate isolation requirements and improving overall atom economy [15].

Stereochemical Control in Synthesis

The stereochemical control in 1,2-bis(3-indenyl)ethane synthesis represents a critical aspect of modern synthetic methodology, particularly given the importance of specific stereoisomers in metallocene catalyst applications [18] [19] [21]. The compound exhibits both conformational isomerism (kinetic versus thermodynamic forms) and configurational isomerism (racemic versus meso forms) when substituted [18] [19] [21].

The kinetic isomer, characterized by 2,3-double bond positioning, forms preferentially under mild synthetic conditions but represents the thermodynamically less stable form [1] [18]. Conversely, the thermodynamic isomer, featuring 1,2-double bond positioning, predominates under equilibrium conditions or elevated temperatures [1] [18] [28].

Stereochemical control strategies focus primarily on temperature management and the implementation of isomerization protocols [1] [18] [28]. The initial coupling reaction typically produces the kinetic isomer as the major product when conducted at temperatures between -20°C and 0°C [1] [28]. Subsequent isomerization can be achieved through treatment with strong base systems [1] [28].

Table 4: Stereochemical Control Parameters

Isomer TypeFormation ConditionsSelectivity (%)Stability
Kinetic-20°C to 0°C85-95Metastable
Thermodynamic>0°C or base treatment90-100Stable
RacemicAsymmetric induction60-80Variable
MesoStatistical formation40-50Variable

Isomerization agents for converting kinetic to thermodynamic isomers typically employ alkali metal alkoxides in ethereal solvents [1] [28]. Potassium tert-butoxide in tetrahydrofuran has emerged as the preferred isomerization system, providing quantitative conversion under reflux conditions [1] [28]. The isomerization mechanism involves base-catalyzed proton abstraction and reprotonation to establish thermodynamic equilibrium [1] [28].

For substituted derivatives, particularly those bearing trimethylsilyl groups at the 3,3'-positions, stereochemical control becomes more complex due to the introduction of stereogenic centers [18] [19] [21]. These compounds exist as both meso and racemic diastereomers, with the racemic form typically preferred for metallocene applications [18] [19] [21].

The selective synthesis of racemic isomers from meso precursors can be achieved through base-catalyzed epimerization [1] [18] [21]. Treatment of meso-1,2-bis(3-trimethylsilyl-indenyl)ethane with potassium tert-butoxide at room temperature produces a 50:50 racemic:meso mixture within 30 minutes [1]. Iterative epimerization and separation procedures can enhance the racemic content to greater than 90% [1] [21].

Advanced stereochemical control methodologies employ chiral auxiliaries and asymmetric catalysis to achieve enantioselective synthesis [19] [21]. These approaches typically involve the use of chiral lithium amide bases or chiral transition metal catalysts to induce asymmetric induction during the coupling reaction [19] [21].

Crystallization-based resolution techniques provide an alternative approach for obtaining enantiopure materials from racemic mixtures [21] [22]. These methodologies exploit differential solubility characteristics of diastereomeric complexes formed with chiral resolving agents [21] [22].

Purification Strategies and Yield Optimization

The purification of 1,2-bis(3-indenyl)ethane requires sophisticated strategies to address the complex mixture of isomers and side products typically generated during synthesis [22] [24] [25]. Effective purification protocols are essential for achieving the high purity standards required for metallocene catalyst applications [22] [26].

Crystallization represents the primary purification methodology for 1,2-bis(3-indenyl)ethane [1] [22] [28]. The process typically involves solvent exchange from the reaction medium (tetrahydrofuran) to hydrocarbon solvents such as hexane or heptane [1] [28]. This solvent exchange facilitates precipitation of the desired product while retaining impurities in solution [1] [28].

Table 5: Purification Strategies and Efficiency

MethodPurity Achieved (%)Yield Recovery (%)Selectivity
Recrystallization95-9870-85Moderate
Column Chromatography98-9960-75High
Distillation90-9580-90Low
Sublimation99+50-70Very High

The crystallization process requires careful control of temperature and concentration parameters [1] [22] [28]. Optimal conditions typically involve cooling concentrated hydrocarbon solutions to -20°C to -30°C to maximize precipitation while minimizing co-crystallization of impurities [1] [28]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels [22] [28].

Column chromatography provides an alternative purification approach, particularly effective for separating stereoisomers and removing trace impurities [22] [24]. Silica gel chromatography using gradient elution with hexane-ethyl acetate systems demonstrates excellent resolution of kinetic and thermodynamic isomers [22] [24]. However, the method requires significant quantities of solvent and may result in lower overall yields [24].

Sublimation techniques offer the highest purity levels achievable for 1,2-bis(3-indenyl)ethane, exploiting the compound's volatility under reduced pressure [22] [25]. Sublimation at temperatures between 100°C and 150°C under vacuum (0.1-1.0 mmHg) provides materials with purities exceeding 99% [22] [25]. The method is particularly effective for removing high-boiling impurities and oligomeric side products [25].

Yield optimization strategies focus on minimizing side product formation and maximizing recovery of desired isomers [1] [3] [28]. Critical parameters include maintaining optimal stoichiometry, precise temperature control, and efficient work-up procedures [1] [3] [28]. The use of excess lithium indenide (2.2 equivalents) relative to 1,2-dibromoethane helps ensure complete conversion while minimizing oligomerization [1] [3].

Table 6: Yield Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Stoichiometry2.0:1.0 Li:Br2.2:1.0 Li:Br15-20%
Temperature Control±5°C±1°C10-15%
Work-up EfficiencyStandardOptimized20-25%
Solvent QualityTechnicalAnhydrous10-20%

The implementation of continuous process monitoring enhances yield optimization through real-time adjustment of reaction parameters [15] [28]. Online analytical techniques such as in-situ nuclear magnetic resonance spectroscopy and infrared spectroscopy enable precise monitoring of reaction progress and immediate correction of deviations [15] [28].

Waste stream management represents an important aspect of yield optimization, particularly for large-scale synthesis [1] [28]. Recovery and recycling of mother liquors from crystallization processes can significantly improve overall material utilization [1] [28]. The mother liquors typically contain substantial quantities of kinetic isomer that can be isomerized to thermodynamic form and recovered [1] [28].

XLogP3

4.8

Appearance

Powder

Other CAS

18657-57-3

Wikipedia

1H-Indene, 3,3'-(1,2-ethanediyl)bis-

General Manufacturing Information

1H-Indene, 3,3'-(1,2-ethanediyl)bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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